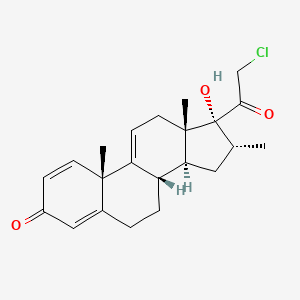
(16alpha)-21-Chloro-17-hydroxy-16-methylpregna-1,4,9(11)-triene-3,20-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (16alpha)-21-Chloro-17-hydroxy-16-methylpregna-1,4,9(11)-triene-3,20-dione is a complex organic molecule It features a cyclopenta[a]phenanthrene core, which is a polycyclic structure, and includes various functional groups such as a hydroxy group, a chloroacetyl group, and multiple methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (16alpha)-21-Chloro-17-hydroxy-16-methylpregna-1,4,9(11)-triene-3,20-dione typically involves multiple steps, starting from simpler organic molecules. The process may include:
Formation of the cyclopenta[a]phenanthrene core: This can be achieved through a series of cyclization reactions.
Introduction of functional groups: The hydroxy group can be introduced via hydroxylation reactions, while the chloroacetyl group can be added through acylation reactions using chloroacetyl chloride.
Methylation: Methyl groups are often introduced using methylating agents such as methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to improve reaction efficiency and the development of continuous flow processes to scale up production.
Analyse Des Réactions Chimiques
Types of Reactions
(16alpha)-21-Chloro-17-hydroxy-16-methylpregna-1,4,9(11)-triene-3,20-dione: can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as chromium trioxide.
Reduction: The chloroacetyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom in the chloroacetyl group can be substituted with other nucleophiles, such as amines, to form amides.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether.
Substitution: Ammonia or primary amines in the presence of a base.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of amide derivatives.
Applications De Recherche Scientifique
(16alpha)-21-Chloro-17-hydroxy-16-methylpregna-1,4,9(11)-triene-3,20-dione: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism by which (16alpha)-21-Chloro-17-hydroxy-16-methylpregna-1,4,9(11)-triene-3,20-dione exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The chloroacetyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins, while the hydroxy group can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
(16alpha)-21-Chloro-17-hydroxy-16-methylpregna-1,4,9(11)-triene-3,20-dione: can be compared with other compounds that have similar structures or functional groups:
(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-17-hydroxy-10,13,16-trimethyl-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-3-one: This compound has a fluorine atom instead of a chloroacetyl group, which may alter its reactivity and biological activity.
(1R,2R,4S,7S,8R,9R,10S,11R,12S,13S,14R,18R,19R)-8-acetoxy-10,19-dihydroxy-1,9,18-trimethyl-15-oxo-16,20-dioxahexacyclo[15.3.2.0~2,13~.0~4,12~.0~7,11~.0~14,19~]docos-5-ene-5-carboxylic acid: This compound has a more complex structure with additional functional groups, which may result in different chemical and biological properties.
The uniqueness of This compound lies in its specific combination of functional groups and stereochemistry, which can influence its reactivity and interactions with biological targets.
Propriétés
Formule moléculaire |
C22H27ClO3 |
|---|---|
Poids moléculaire |
374.9 g/mol |
Nom IUPAC |
(8S,10S,13S,14S,16R,17R)-17-(2-chloroacetyl)-17-hydroxy-10,13,16-trimethyl-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H27ClO3/c1-13-10-18-16-5-4-14-11-15(24)6-8-20(14,2)17(16)7-9-21(18,3)22(13,26)19(25)12-23/h6-8,11,13,16,18,26H,4-5,9-10,12H2,1-3H3/t13-,16-,18+,20+,21+,22+/m1/s1 |
Clé InChI |
MBKAANDQMJJTRM-DGEXFFLYSA-N |
SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3=CCC2(C1(C(=O)CCl)O)C)C |
SMILES isomérique |
C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4(C3=CC[C@@]2([C@]1(C(=O)CCl)O)C)C |
SMILES canonique |
CC1CC2C3CCC4=CC(=O)C=CC4(C3=CCC2(C1(C(=O)CCl)O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















